8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as tetrahydropyran-4-carbonitrile, and a halogenated compound like 1-bromo-2-fluoroethane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions, often using methyl iodide and methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and cost-effectiveness. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions are employed to streamline the process and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Bases: Pyridine, sodium hydride.
Solvents: Methanol, dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Lacks the sulfonyl and methoxy groups, making it less versatile in chemical reactions.
Spirotetramat: Contains a similar spirocyclic core but differs in functional groups, leading to different biological activities and applications.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct functional groups, used in different chemical and biological contexts.
Uniqueness
8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of a sulfonyl group, methoxy group, and spirocyclic structure, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(4-methoxy-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-12-11-13(19-2)3-4-14(12)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDTWYFFKIHUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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